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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics

of crystalline D-Ribulose o-nitrophenylhydrazone, a derivative of the ketopentose sugar D-

Ribulose. This document is intended to serve as a valuable resource for researchers in

carbohydrate chemistry, drug discovery, and analytical sciences by consolidating key data and

outlining relevant experimental procedures.

Introduction
D-Ribulose o-nitrophenylhydrazone is a hydrazone derivative formed by the condensation

reaction of D-Ribulose and o-nitrophenylhydrazine. Hydrazones of sugars are an important

class of compounds, often utilized in the characterization and analysis of carbohydrates.[1] The

introduction of the o-nitrophenyl group provides a chromophore, facilitating detection and

quantification. Understanding the physical properties of the crystalline form of this compound is

crucial for its identification, purification, and application in various research contexts.

Physicochemical Properties
The empirical formula for D-Ribulose o-nitrophenylhydrazone is C₁₁H₁₅N₃O₆, with a

corresponding molecular weight of 285.25 g/mol . A key identifying physical characteristic is its
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melting point, which has been reported to be in the range of 165-166.5 °C.[2]

Table 1: Physical and Chemical Properties of D-Ribulose
o-nitrophenylhydrazone

Property Value Reference

CAS Number 6155-41-5

Molecular Formula C₁₁H₁₅N₃O₆

Molecular Weight 285.25 g/mol

Melting Point 165-166.5 °C [2]

Boiling Point (Predicted) 607.9 ± 65.0 °C [2]

Density (Predicted) 1.54 ± 0.1 g/cm³ [2]

pKa (Predicted) 12.05 ± 0.20 [2]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and crystallization of D-
Ribulose o-nitrophenylhydrazone is not readily available in the cited literature, a general

procedure can be adapted from standard methods for the formation of hydrazones from

ketones and aldehydes.[1]

Synthesis of D-Ribulose o-nitrophenylhydrazone
The synthesis involves a condensation reaction between D-Ribulose and o-

nitrophenylhydrazine.

Materials:

D-Ribulose

o-Nitrophenylhydrazine

Ethanol (or another suitable alcohol)
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Glacial acetic acid (catalyst)

Procedure:

Dissolve D-Ribulose in a minimal amount of warm ethanol.

In a separate flask, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A few

drops of glacial acetic acid can be added to catalyze the reaction.

Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant

stirring.

The reaction mixture may be gently warmed for a short period to ensure completion of the

reaction.

The formation of the hydrazone is often indicated by a color change or the precipitation of a

solid.

Allow the mixture to cool to room temperature and then place it in an ice bath to promote

crystallization.

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry

under vacuum.
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Caption: General workflow for the synthesis of D-Ribulose o-nitrophenylhydrazone.

Crystallization
Recrystallization is a standard method for purifying the crude product.

Procedure:

Dissolve the crude D-Ribulose o-nitrophenylhydrazone in a minimum amount of a hot

solvent, such as ethanol or an ethanol-water mixture.

Once fully dissolved, allow the solution to cool slowly to room temperature.

Further cooling in an ice bath can enhance crystal formation.

Collect the purified crystals by filtration and dry them thoroughly.

Spectroscopic Characterization (Anticipated)
While specific experimental spectra for D-Ribulose o-nitrophenylhydrazone are not available

in the provided search results, the expected spectroscopic features can be inferred from the
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known characteristics of hydrazones and the constituent functional groups.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional

groups present in the molecule.

Table 2: Anticipated IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)

O-H Stretch (hydroxyl groups) 3500 - 3200 (broad)

N-H Stretch (hydrazine) 3350 - 3250

C-H Stretch (aliphatic) 3000 - 2850

C=N Stretch (imine) 1650 - 1580

C=C Stretch (aromatic) 1600 - 1450

NO₂ Asymmetric Stretch 1550 - 1500

NO₂ Symmetric Stretch 1370 - 1330

C-O Stretch (hydroxyls) 1260 - 1000

UV-Visible (UV-Vis) Spectroscopy
The presence of the o-nitrophenylhydrazone moiety will result in strong UV-Vis absorption. The

spectrum is anticipated to show characteristic π → π* and n → π* transitions. The exact

wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will be complex due to the sugar backbone.

Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to

the protons on the nitrophenyl ring.
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Sugar Protons: A series of signals in the δ 3.5-5.0 ppm range corresponding to the protons

on the ribulose backbone.

N-H Proton: A potentially broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon

atoms.

Aromatic Carbons: Signals in the δ 110-150 ppm range.

C=N Carbon: A signal in the δ 140-160 ppm region.

Sugar Carbons: Signals corresponding to the five carbons of the ribulose moiety, typically in

the δ 60-100 ppm range.

Logical Relationships in Characterization
The characterization of D-Ribulose o-nitrophenylhydrazone follows a logical progression of

analytical techniques to confirm its identity and purity.

Synthesis of Crude Product

Crystallization for Purification

Melting Point Determination IR Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy (¹H & ¹³C) Elemental Analysis

Structure Confirmation & Purity Assessment
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Caption: Logical workflow for the characterization of crystalline D-Ribulose o-
nitrophenylhydrazone.

Conclusion
This technical guide has summarized the key physical characteristics of crystalline D-Ribulose
o-nitrophenylhydrazone based on available data. While the melting point is established,

further experimental work is required to fully elucidate its spectroscopic properties. The

provided experimental outlines offer a starting point for the synthesis, purification, and detailed

characterization of this compound, which holds potential for applications in carbohydrate

research and as an analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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